N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide
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Overview
Description
It is a tri-peptide tropic hormone released by the hypothalamus, which stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . Orotirelin has been investigated for its potential benefits in neurological diseases and its ability to reverse pentobarbital-induced sleep time .
Preparation Methods
Orotirelin can be synthesized through a series of peptide coupling reactions. The synthetic route involves the coupling of L-pyroglutamyl, L-histidyl, and L-prolineamide residues. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
Orotirelin undergoes various chemical reactions, including:
Oxidation: Orotirelin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Orotirelin can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
Orotirelin has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in stimulating the release of thyroid-stimulating hormone and prolactin.
Medicine: Explored for its potential therapeutic effects in neurological diseases, such as spinocerebellar degeneration and focal cerebral ischemia
Mechanism of Action
Orotirelin exerts its effects by binding to thyrotropin-releasing hormone receptors in the anterior pituitary gland. This binding stimulates the release of thyroid-stimulating hormone and prolactin. The molecular targets involved include the thyrotropin-releasing hormone receptor and downstream signaling pathways that regulate hormone secretion .
Comparison with Similar Compounds
Orotirelin is similar to other thyrotropin-releasing hormone analogues, such as Protirelin and Thyroliberin. Orotirelin is unique in its specific structure and potential therapeutic applications. Similar compounds include:
Protirelin: Another synthetic analogue of thyrotropin-releasing hormone used in diagnostic tests.
Thyroliberin: A naturally occurring thyrotropin-releasing hormone with similar biological functions.
Orotirelin stands out due to its specific modifications and potential benefits in neurological research .
Properties
Molecular Formula |
C16H19N7O5 |
---|---|
Molecular Weight |
389.37 g/mol |
IUPAC Name |
N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H19N7O5/c17-13(25)11-2-1-3-23(11)15(27)10(4-8-6-18-7-19-8)20-14(26)9-5-12(24)22-16(28)21-9/h5-7,10-11H,1-4H2,(H2,17,25)(H,18,19)(H,20,26)(H2,21,22,24,28) |
InChI Key |
XZOCIZHAHWDUPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N |
Origin of Product |
United States |
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